molecular formula C16H23NO10 B029845 alpha-D-Glucosamine pentaacetate CAS No. 7784-54-5

alpha-D-Glucosamine pentaacetate

Cat. No. B029845
CAS RN: 7784-54-5
M. Wt: 389.35 g/mol
InChI Key: OVPIZHVSWNOZMN-QCODTGAPSA-N
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Description

Synthesis Analysis

The synthesis of alpha-D-glucosamine derivatives involves complex chemical processes that ensure the retention of the alpha configuration, crucial for maintaining its biological activity. Techniques such as orthogonal protecting group strategies have been developed to achieve high stereoselectivity in glycosylation reactions, allowing for the efficient assembly of heparan sulfate, heparin analogues, and other important bio-molecules (Zulueta et al., 2012). Additionally, enzymatic polymerization has been explored for synthesizing chitin and chitosan stereoisomers from alpha-D-glucosamine 1-phosphate, showcasing the potential for producing non-natural aminopolysaccharides (Kadokawa et al., 2015).

Molecular Structure Analysis

Molecular structure analyses, including nuclear magnetic resonance (NMR) and quantum chemical analysis, have been conducted on alpha-D-glucosamine derivatives to understand their conformations, stability, and interactions. For instance, N-fluoroacetyl-D-glucosamine has been used as a molecular probe to investigate lysozyme structure, demonstrating the significance of the alpha-anomeric form in biological interactions (Dwek et al., 1971). Quantum chemical analysis further reveals the stability differences between the alpha and beta forms of D-glucosamine, providing insights into its chemical behavior and reactivity (Ávila-Avilés, 2023).

Scientific Research Applications

Synthesis and Application in Carbohydrate Chemistry

  • Alpha-D-Glucosamine pentaacetate serves as a precursor in the synthesis of mirror-image oligosaccharides, demonstrating its utility in creating unnatural enantiomers of naturally occurring carbohydrates. This approach opens avenues for exploring the biological activities of mirror-image biomolecules and developing novel therapeutic agents (Boulineau & Wei, 2004).

Medical Imaging Contrast Agents

  • A derivative, Gadolinium-diethylenetriamine pentaacetic acid-deoxyglucosamine (Gd-DTPA-DG), was synthesized and applied in cancer molecular imaging with MRI. This contrast agent targets metabolically active tumor tissues, demonstrating potential for specific cancer imaging and improving diagnostic accuracy in oncology (Zhang et al., 2011).

Enzyme Activity Profiling

  • Substrate and internal standard conjugates based on alpha-D-Glucosamine derivatives were designed for profiling enzyme activity related to the Sanfilippo syndrome. This application underscores the role of alpha-D-Glucosamine derivatives in developing analytical technologies for clinical and biomedical research, particularly in understanding and diagnosing lysosomal storage diseases (Gerber, Tureček, & Gelb, 2001).

Glycosidation Catalysis

  • Alpha-N-acetylglycosaminides, including fluorogenic T(N)-antigen probes and alpha-GalNAc-Ser derivatives, were synthesized using FeCl3-catalyzed condensation of D-glycosamine pentaacetates. This method highlights the efficiency and environmental friendliness of using alpha-D-Glucosamine derivatives in glycosidation reactions, which are crucial in carbohydrate chemistry and the synthesis of biologically relevant molecules (Wei, Lv, & Du, 2008).

Safety And Hazards

Alpha-D-Glucosamine pentaacetate may cause an allergic skin reaction . It is recommended to avoid breathing dust, mist, gas or vapors, and avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14-,15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPIZHVSWNOZMN-QCODTGAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601169352
Record name α-D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-D-Glucosamine pentaacetate

CAS RN

7784-54-5
Record name α-D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7784-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Acetamido-2-deoxy-alpha-D-glucose 1,3,4,6-tetraacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007784545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name α-D-Glucopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601169352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetamido-2-deoxy-α-D-glucose 1,3,4,6-tetraacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.155
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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